molecular formula C9H16N2O3 B12818408 1-Butyl-5-ethoxyimidazolidine-2,4-dione

1-Butyl-5-ethoxyimidazolidine-2,4-dione

Cat. No.: B12818408
M. Wt: 200.23 g/mol
InChI Key: JDHRBXVWWZOSNI-UHFFFAOYSA-N
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Description

1-Butyl-5-ethoxyimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a five-membered ring containing two nitrogen atoms and two carbonyl groups, with butyl and ethoxy substituents at the 1 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-ethoxyimidazolidine-2,4-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl carbamate with butyl isocyanate in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may be carried out in a solvent such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-ethoxyimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can replace the butyl or ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Imidazolidine derivatives with higher oxidation states.

    Reduction: Imidazolidine diols.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butyl-5-ethoxyimidazolidine-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyl-5-ethoxyimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets can vary depending on the specific biological context and the substituents on the imidazolidine ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-5-methoxyimidazolidine-2,4-dione
  • 1-Butyl-5-ethoxyimidazolidine-2-thione
  • 1-Butyl-5-ethoxyimidazolidine-2,4,5-trione

Uniqueness

1-Butyl-5-ethoxyimidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The ethoxy group at the 5 position can influence the compound’s solubility, reactivity, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in drug development and industrial processes.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-butyl-5-ethoxyimidazolidine-2,4-dione

InChI

InChI=1S/C9H16N2O3/c1-3-5-6-11-8(14-4-2)7(12)10-9(11)13/h8H,3-6H2,1-2H3,(H,10,12,13)

InChI Key

JDHRBXVWWZOSNI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C(=O)NC1=O)OCC

Origin of Product

United States

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